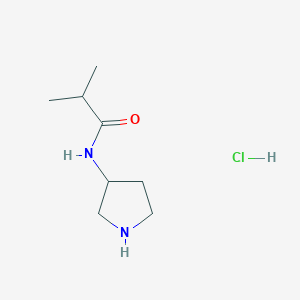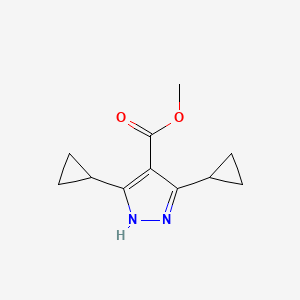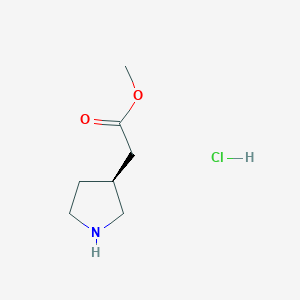
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Übersicht
Beschreibung
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate, also known as 3-Fluoro-2-hydroxyacrylic acid methyl ester, is a versatile molecule used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and a melting point of -50°C. This molecule is a member of the group of compounds known as acrylates, which are used in the synthesis of many different chemicals, including pharmaceuticals, plastics, and coatings.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate is used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemistry and physiology. In organic synthesis, the compound can be used as a reactant in the synthesis of various organic compounds, such as pharmaceuticals and plastics. In the development of new pharmaceuticals, the compound can be used as a starting material for the synthesis of various drugs and drug intermediates. In biochemistry and physiology, the compound can be used as a model compound to study the mechanism of action of various biochemical and physiological processes.
Wirkmechanismus
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate is a versatile molecule that can be used to study the mechanism of action of various biochemical and physiological processes. The compound is believed to act as an inhibitor of several enzymes involved in the metabolism of fatty acids and glycerides. The compound is also believed to act as an inhibitor of enzymes involved in the synthesis of phospholipids and cholesterol. In addition, the compound is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and glycerides.
Biochemical and Physiological Effects
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate has been studied for its effects on various biochemical and physiological processes. The compound has been found to act as an inhibitor of enzymes involved in the metabolism of fatty acids and glycerides, as well as enzymes involved in the synthesis of phospholipids and cholesterol. In addition, the compound has been found to act as an inhibitor of enzymes involved in the synthesis of fatty acids and glycerides. The compound has also been found to act as an inhibitor of enzymes involved in the synthesis of fatty acids and glycerides.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate has several advantages and limitations when used in laboratory experiments. The compound is a volatile liquid with a pungent odor, which makes it easy to handle and store. In addition, the compound is relatively inexpensive and can be obtained in large quantities. However, the compound is highly flammable and should be handled with caution. In addition, the compound is a strong irritant and should be handled with protective gloves and clothing.
Zukünftige Richtungen
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate has a wide range of potential applications in scientific research. Future research could focus on the synthesis of novel compounds from this compound, such as pharmaceuticals and polymers. In addition, further research could focus on the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, further research could focus
Eigenschaften
IUPAC Name |
methyl (Z)-2-(3-fluorophenyl)-3-hydroxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,12H,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDAKYMGTKUXFM-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CO)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\O)/C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)









![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
